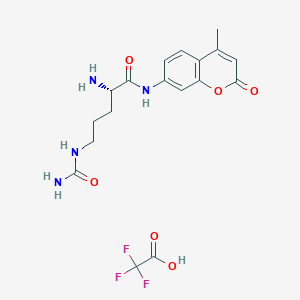
H-Cit-AMC trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has the molecular formula C16H20N4O4·C2HF3O2 and a molecular weight of 446.38 . This compound is known for its role in various biochemical assays and research applications.
作用机制
Target of Action
The primary targets of H-Cit-AMC trifluoroacetate are the cysteine proteases aleurain, a protease from barley related to cathepsin H, and bleomycin hydrolase . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of cellular functions.
Mode of Action
This compound interacts with its targets by being cleaved by these cysteine proteases . This cleavage likely alters the activity of these enzymes, leading to changes in the biochemical pathways they are involved in.
准备方法
Synthetic Routes and Reaction Conditions
H-Cit-AMC trifluoroacetate is synthesized through a series of chemical reactions involving the incorporation of trifluoroacetic acid. Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . The synthesis involves the use of acetate and fluoride as precursors, and the reaction conditions typically include the use of ion chromatography for purification .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems for ion chromatography. The process ensures high purity and minimal contamination of the final product. The compound is stored at temperatures between 2-8°C to maintain its stability .
化学反应分析
Types of Reactions
H-Cit-AMC trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, sodium bicarbonate, and deionized water . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
科学研究应用
H-Cit-AMC trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used in various chemical assays and analytical techniques.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of biochemical reagents and other industrial applications
相似化合物的比较
H-Cit-AMC trifluoroacetate can be compared with other similar compounds, such as:
H-Orn(carbamoyl)-AMC: A similar compound without the trifluoroacetate group.
H-Cit-AMC: Another variant of the compound with different functional groups.
The uniqueness of this compound lies in its trifluoroacetate group, which enhances its stability and reactivity in various biochemical assays .
属性
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4.C2HF3O2/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;3-2(4,5)1(6)7/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);(H,6,7)/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVDPONOBWXIKK-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














